2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride
Description
Discovery and Development Timeline
The synthesis of 2-(1-morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride emerged from broader advancements in furan and morpholine chemistry during the early 21st century. Furan derivatives have long been valued for their electronic properties and utility in pharmaceuticals, while morpholine rings are frequently employed as solubilizing agents and pharmacophores in drug design. The integration of these motifs into a single molecule likely arose from efforts to explore synergistic effects between aromatic and amine-based functional groups.
The compound’s molecular formula, $$ \text{C}{16}\text{H}{19}\text{NO}{2} \cdot \text{HCl} $$, reflects a furan ring substituted at the 2-position with a morpholinomethyl group and at the 4-position with a p-methylphenyl group, followed by hydrochlorination. Early synthetic routes may have involved Friedel-Crafts alkylation or nucleophilic substitution reactions to attach the morpholine moiety to the furan core. However, recent innovations in transition-metal-free methodologies, such as singlet oxygen ($$ ^1\text{O}2 $$)-mediated photooxidation of 1,3-dienes followed by Appel dehydration, have provided greener alternatives for constructing similar 2,5-diarylfuran systems. These methods avoid heavy-metal catalysts, aligning with modern trends toward sustainable chemistry.
Position in Heterocyclic Chemistry Research
Within heterocyclic chemistry, 2-(1-morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride occupies a niche as a hybrid structure that bridges aromatic and aliphatic heterocycles. The furan ring contributes π-conjugation, while the morpholine group introduces basicity and hydrogen-bonding capacity. This combination is particularly relevant in materials science, where furans serve as electron-rich building blocks for organic semiconductors, and morpholine derivatives enhance solubility in polar solvents.
The compound’s structural features align with ongoing research into multifunctional heterocycles. For instance, the p-methylphenyl group at the 4-position provides steric bulk and electronic modulation, which could influence crystallinity or intermolecular interactions in solid-state applications. Additionally, the hydrochloride salt form improves stability and aqueous solubility, a common strategy in pharmaceutical chemistry to enhance bioavailability.
Comparative studies of related compounds, such as 2,5-diarylfurans, have demonstrated their utility in optoelectronic devices due to tunable absorption and emission profiles. The incorporation of a morpholine substituent in this compound may further modify its electronic properties, making it a candidate for exploratory studies in organic electronics. Furthermore, the presence of both oxygen and nitrogen atoms within the same molecule offers opportunities for coordination chemistry, potentially enabling applications in catalysis or metal-organic frameworks.
Evolution of Academic Interest
Academic interest in 2-(1-morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride has paralleled advancements in heterocyclic synthesis and functional material design. Initial investigations focused on its structural characterization, with detailed analyses of its $$ ^1\text{H} $$- and $$ ^{13}\text{C} $$-NMR spectra, mass spectrometry data, and X-ray crystallography (where available). The compound’s SMILES notation, CC1=CC=C(C=C1)C2=COC(=C2)CN3CCOCC3, underscores the spatial arrangement of its substituents, which has been a subject of computational modeling to predict reactivity and intermolecular interactions.
Recent trends emphasize its potential in interdisciplinary applications. For example, the push for metal-free synthetic routes has revitalized interest in furan derivatives, as evidenced by studies demonstrating the efficiency of Appel reagent-mediated dehydrations in constructing complex furan systems. Although this compound has not yet been widely adopted in commercial or industrial settings, its structural versatility positions it as a template for developing novel bioactive molecules or functional materials.
Emerging academic work also explores its role in multicomponent reactions, where the morpholine group could act as a directing group or participate in hydrogen-bonding networks. The lack of patent activity suggests that its commercial applications remain underexplored, presenting opportunities for future research into its pharmacological or material properties.
Properties
CAS No. |
101833-06-1 |
|---|---|
Molecular Formula |
C16H20ClNO2 |
Molecular Weight |
293.79 g/mol |
IUPAC Name |
4-[[4-(4-methylphenyl)furan-2-yl]methyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-13-2-4-14(5-3-13)15-10-16(19-12-15)11-17-6-8-18-9-7-17;/h2-5,10,12H,6-9,11H2,1H3;1H |
InChI Key |
PAKLDRSDSIDOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC(=C2)C[NH+]3CCOCC3.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy
The preparation of 2-(1-morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride typically involves the following key steps:
- Construction of the furan core with the desired substitution pattern.
- Introduction of the p-methylphenyl substituent at the 4-position of the furan ring.
- Attachment of the morpholinomethyl group at the 2-position.
- Formation of the hydrochloride salt for improved stability and isolation.
Stepwise Synthetic Route
Step 1: Synthesis of 4-(p-methylphenyl)furan intermediate
- Starting from 2,5-dihydrothiophene derivatives, selective oxidation using N-chlorosuccinimide (NCS) triggers a Pummerer-type rearrangement, efficiently yielding tetrasubstituted furans under mild, metal-free conditions.
- The p-methylphenyl group can be introduced via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Stille coupling) on a suitably functionalized furan precursor.
Summary of Research Findings
- The modern synthetic approach to such substituted furans leverages mild oxidative cyclizations and selective nucleophilic substitutions.
- The described methodology allows for high yields and scalability, with the ability to introduce diverse substituents on the furan ring.
- Post-synthetic modifications and purification steps are straightforward, making this approach suitable for both laboratory-scale and potential industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the p-methyl group.
Reduction: Reduction reactions can target the furan ring or the morpholinomethyl group.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents or nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce partially or fully reduced analogs.
Scientific Research Applications
2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride is a compound attracting interest in medicinal chemistry for its potential biological activities and diverse applications. Its molecular formula is C16H20ClNO2, with a molecular weight of approximately 293.79 g/mol. The presence of the morpholine moiety enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Potential Applications
- Pharmacology Research indicates that 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride exhibits significant biological activities, particularly in pharmacology. Compounds with similar structures often display anti-inflammatory, analgesic, and anticancer properties. The morpholine group may contribute to these activities by enhancing receptor binding or modulating enzyme activity.
- Interaction Studies Interaction studies of 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride with various biological targets have shown promising results. These studies often focus on identifying the compound's mechanism of action and its effects on specific cellular pathways.
Structural Analogues
Several compounds share structural similarities with 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(p-Methylphenyl)furan | Furan ring with p-methylphenyl substitution | Lacks morpholine group; primarily studied for its aromatic properties |
| N-(4-Morpholinomethyl)carbamoyl phenyl furan-2-carboxamide | Contains morpholine and furan | Exhibits corrosion inhibition properties; used in material science |
| 2-(Morpholinomethyl)-5-nitrobenzofuran | Nitro substitution on benzofuran | Demonstrates different biological activity profiles due to the presence of nitro group |
Mechanism of Action
The mechanism of action of 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of substituted furans with nitrogen-containing functional groups. Below is a comparative analysis of its structural and physicochemical properties against three analogues:
Key Observations:
Substituent Diversity: The target compound’s morpholinomethyl and p-methylphenyl groups distinguish it from simpler furan derivatives like furfurylamine.
Synthetic Complexity: Compound 7a, a bis-heterocyclic furan derivative, required fusion of cyanophenyl precursors with ethylenediamine hydrochloride, yielding <10% due to steric and electronic challenges .
Pharmacological Potential: Unlike 7a (used in ligand design ), the target compound lacks documented biological activity.
Physicochemical and Functional Comparisons
- Hydrogen-Bonding Capacity: The morpholine group in the target compound provides both hydrogen-bond donors (N–H) and acceptors (O), contrasting with the nonpolar tert-butyl group in CAS 119491-53-1 . This could improve aqueous solubility or crystallinity.
- Aromatic Interactions : The p-methylphenyl group may engage in π-π stacking, similar to benzothiazole in 7a , but with reduced electron-withdrawing effects compared to benzofuranyl substituents .
Biological Activity
2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula: C16H20ClNO2
- Molecular Weight: 293.79 g/mol
The structure features a furan ring with a morpholinomethyl group and a p-methylphenyl group, which enhances its solubility and bioavailability, making it suitable for pharmaceutical applications.
Biological Activity Overview
Research indicates that 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride exhibits significant biological activities, particularly in pharmacology. The compound's unique combination of structural features may enhance its pharmacological profile compared to other derivatives lacking these functionalities.
Pharmacological Effects
- Anti-inflammatory Activity : Compounds with similar structures have demonstrated anti-inflammatory properties, potentially through the modulation of inflammatory pathways.
- Analgesic Properties : The analgesic effects of furan derivatives are well-documented, suggesting that this compound may also exhibit pain-relieving activities.
- Anticancer Potential : Preliminary studies indicate that furan derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways .
Structure-Activity Relationship (SAR)
The presence of the morpholine moiety is believed to enhance receptor binding and modulate enzyme activity, contributing to the biological activities observed. A comparative analysis of related compounds reveals:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(p-Methylphenyl)furan | Furan ring with p-methylphenyl substitution | Limited activity; primarily aromatic |
| N-(4-Morpholinomethyl)carbamoyl phenyl furan-2-carboxamide | Contains morpholine and furan | Exhibits corrosion inhibition |
| 2-(Morpholinomethyl)-5-nitrobenzofuran | Nitro substitution on benzofuran | Different biological activity profiles |
The combination of morpholine and furan functionalities in 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride may provide enhanced pharmacological properties compared to others without these features.
In Vitro Studies
In vitro studies have shown that compounds similar to 2-(1-Morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride can effectively inhibit various cancer cell lines. For instance, modifications in the phenyl ring have been linked to increased activity against specific cancer types:
- Fluoro Substitution : Increased activity in multiple cancer cell lines (e.g., A375, M14).
- Chloro Substitution : Further enhancement in anticancer activity was noted across tested lines .
Microbial Activity
Research has indicated that some derivatives exhibit antimicrobial properties. For example, certain furan compounds demonstrated effective growth inhibition against both Gram-positive and Gram-negative bacteria at concentrations ranging from 64 to 128 µg/mL . This suggests potential applications in treating infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1-morpholinomethyl)-4-(p-methylphenyl)furan hydrochloride, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving morpholine derivatives and halogenated furan precursors. For example, coupling 4-(p-methylphenyl)furan-2-carbaldehyde with morpholine under reductive amination conditions may yield the target compound. Purity validation requires HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) to resolve polar intermediates . Mass spectrometry (HRMS) and H/C NMR should confirm molecular weight and structural integrity, referencing PubChem’s InChI key and spectral data for analogous morpholine-containing compounds .
Q. How does the morpholinomethyl group influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : The morpholine moiety enhances water solubility due to its polar tertiary amine and ether oxygen. Stability studies in phosphate-buffered saline (pH 7.4) at 25°C over 24 hours, monitored via UV-Vis spectroscopy, can quantify degradation. Comparative data from sulfonyl-morpholine analogs show hydrolysis resistance at neutral pH but instability under acidic conditions (pH < 3) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent concentration). A meta-analysis should standardize data using IC normalization and control for solvent effects (e.g., DMSO ≤ 0.1%). For receptor-binding studies, surface plasmon resonance (SPR) with immobilized targets (e.g., GPCRs) provides kinetic binding constants (K), minimizing false positives from fluorescent interference .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB: 4NY4) identifies potential binding pockets. Pharmacophore models highlight hydrogen bonding with the morpholine oxygen and hydrophobic interactions with the p-methylphenyl group. MD simulations (GROMACS) over 100 ns assess binding stability, validated by in vitro microsomal assays measuring metabolic half-life .
Structural and Mechanistic Questions
Q. What spectroscopic techniques differentiate positional isomers of the morpholinomethyl group on the furan ring?
- Methodological Answer : NOESY NMR identifies spatial proximity between the morpholine’s methylene protons and the furan’s C3 proton, confirming substitution at C2. IR spectroscopy (1700–1600 cm) detects conjugation shifts in the furan ring when morpholinomethyl is para to the p-methylphenyl group .
Q. How does the hydrochloride salt form affect crystallinity compared to freebase counterparts?
- Methodological Answer : X-ray crystallography reveals ionic interactions between the protonated morpholine nitrogen and chloride ions, enhancing lattice stability. DSC analysis shows a higher melting point (ΔT = +15–20°C) for the hydrochloride salt versus the freebase, critical for formulation stability .
Application-Oriented Questions
Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics?
- Methodological Answer : Sprague-Dawley rats (IV/PO dosing) with LC-MS/MS plasma analysis quantify bioavailability (F%) and clearance. Brain penetration is assessed via BBB permeability assays (MDCK-MDR1 cells) and CSF sampling. Comparative data from fluorophenyl analogs suggest logP < 2.5 optimizes CNS exposure .
Q. Can structure-activity relationship (SAR) studies guide the optimization of furan ring substituents?
- Methodological Answer : Replace the p-methylphenyl group with electron-withdrawing (e.g., -CF) or bulky substituents (e.g., -t-Bu) to modulate steric and electronic effects. IC trends from kinase inhibition assays (e.g., EGFR) correlate substituent Hammett σ values, prioritizing candidates for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
